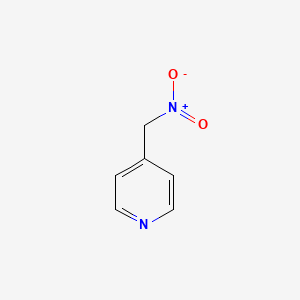
4-(Nitromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Nitromethyl)pyridine: is an organic compound with the molecular formula C6H6N2O2 It is a derivative of pyridine, where a nitromethyl group is attached to the fourth position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Nitromethyl)pyridine typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with nitric acid in the presence of a catalyst. For example, nitration can be achieved using nitric acid and trifluoroacetic anhydride, resulting in the formation of nitropyridine compounds .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Nitromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitro compounds.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The nitromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Nitromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 4-(Nitromethyl)pyridine involves its interaction with various molecular targets. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, proteins, and other biomolecules, affecting their function. The exact pathways and targets depend on the specific application and conditions used .
Comparación Con Compuestos Similares
Pyridine: The parent compound, lacking the nitromethyl group.
4-Nitropyridine: Similar structure but with a nitro group directly attached to the pyridine ring.
4-Methylpyridine: Similar structure but with a methyl group instead of a nitromethyl group.
Uniqueness: The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in various fields .
Propiedades
Número CAS |
22918-06-5 |
|---|---|
Fórmula molecular |
C6H6N2O2 |
Peso molecular |
138.12 g/mol |
Nombre IUPAC |
4-(nitromethyl)pyridine |
InChI |
InChI=1S/C6H6N2O2/c9-8(10)5-6-1-3-7-4-2-6/h1-4H,5H2 |
Clave InChI |
PZCIUCOAIHDIJW-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


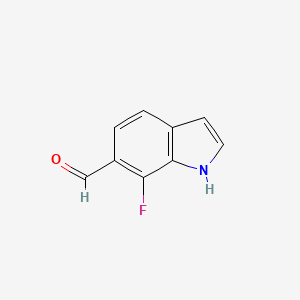
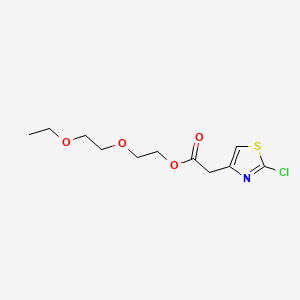


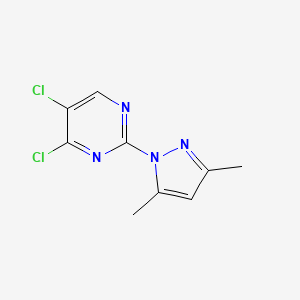
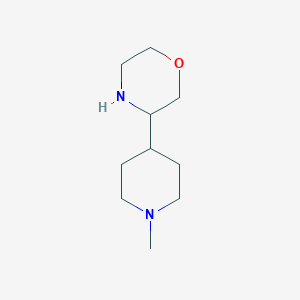
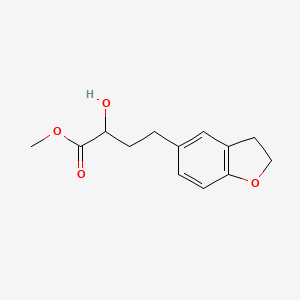
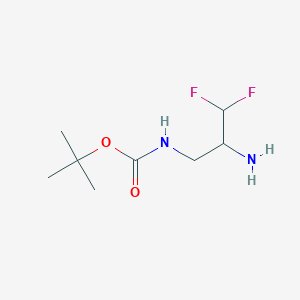


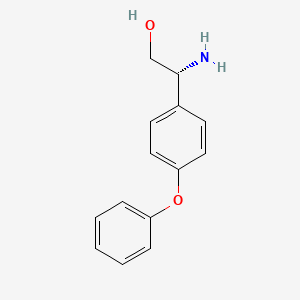
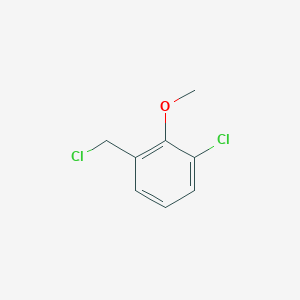
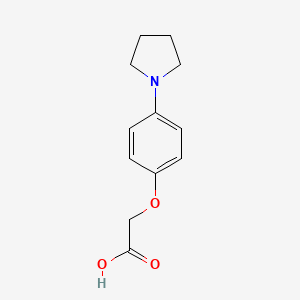
![2-methyl-5-{1-[(5-methylpiperidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}-N-phenylbenzamide hydrochloride](/img/structure/B13596619.png)
